N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This results in the disruption of transcriptional silencing, which can affect the expression of various genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway , which is responsible for the methylation of histone 3 at lysine 27 . This methylation is a key part of the process of transcriptional silencing, so the compound’s action can have wide-ranging effects on gene expression .
Pharmacokinetics
This suggests that the compound has good bioavailability and is able to reach its target in vivo .
Result of Action
The inhibition of EZH2 by this compound disrupts the normal function of the PRC2 complex, leading to changes in gene expression . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis . Therefore, the compound’s action could potentially have therapeutic effects in the treatment of these conditions .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide interacts with the enzyme EZH2 . EZH2 is the catalytic engine of the polycomb repressive complex 2 (PRC2), which is known to play a major role in transcriptional silencing .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gene expression. By inhibiting EZH2, it prevents the installation of methylation marks on histone 3, thereby influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its function . This results in changes in gene expression, as EZH2 is responsible for installing methylation marks on histone 3 .
Temporal Effects in Laboratory Settings
It has been shown to have robust antitumor effects in a Karpas-422 xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. It has been shown to have antitumor effects when dosed at 160 mg/kg BID .
Metabolic Pathways
It is known to interact with the enzyme EZH2, which plays a key role in the methylation of histone 3 .
Subcellular Localization
Given its interaction with EZH2, it is likely to be found in the nucleus where EZH2 exerts its function .
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This compound is part of the pyridinone derivatives and has been studied for its biological activities, particularly in the context of anti-inflammatory and anti-tumor effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyridinone ring and methoxyphenyl groups. The presence of these functional groups contributes to its biological properties:
Property | Description |
---|---|
Chemical Formula | C₁₈H₁₈N₂O₃ |
Molecular Weight | 306.35 g/mol |
Solubility | Soluble in organic solvents; limited water solubility |
Melting Point | Not specified in literature |
This compound functions primarily as an antagonist of alpha-4 integrins. Integrins are proteins that facilitate cell adhesion and play crucial roles in inflammatory responses. By inhibiting these integrins, the compound may reduce inflammation and modulate immune responses.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammation:
- Study Findings : A preclinical evaluation demonstrated that the compound effectively reduced MPO activity in lipopolysaccharide-stimulated human whole blood, highlighting its potential as an anti-inflammatory agent .
Anti-tumor Activity
In addition to its anti-inflammatory properties, this compound has shown promising results in cancer research:
- Xenograft Model Study : In a Karpas-422 xenograft model, administration of the compound at 160 mg/kg BID resulted in robust anti-tumor effects, suggesting its potential utility in cancer therapy .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated that treatment with the compound led to a significant reduction in inflammation markers, supporting its role as an integrin antagonist.
- Cancer Treatment Trials : Ongoing Phase I clinical trials are evaluating the safety and efficacy of this compound in patients with specific types of cancer. Early results indicate a favorable safety profile and preliminary signs of efficacy .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-12-17(25-3)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-16(24-2)8-5-15/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDZYSKPLUFCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.